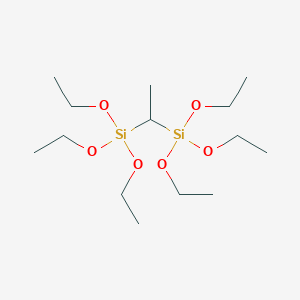

1,1-Bis(triethoxysilyl)ethane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,1-Bis(triethoxysilyl)ethane is a useful research compound. Its molecular formula is C14H34O6Si2 and its molecular weight is 354.59 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Membrane Technology

BTESE is prominently utilized in the fabrication of organosilica membranes, which are critical for various gas separation processes. The synthesis of BTESE-derived membranes involves the hydrolysis and condensation of BTESE to form siloxane networks. These membranes have shown improved thermal and oxidation stability, making them suitable for high-temperature applications such as hydrogen purification and carbon dioxide removal.

Key Findings:

- Gas Separation: BTESE membranes have demonstrated exceptional performance in hydrogen purification from hydrocarbons at elevated temperatures (up to 700 °C). The membranes exhibit high permeance and selectivity due to the controlled pore size achieved through varying coating layers during membrane preparation .

- Pervaporation Applications: These membranes are also effective in pervaporation processes for dehydration, such as separating isopropanol from water, showcasing their versatility in industrial applications .

Table 1: Performance Characteristics of BTESE-Derived Membranes

Coatings and Surface Modifications

BTESE is employed as a coating agent in various industries due to its ability to enhance surface properties. It is used as an auxiliary agent in coatings for plastics, textiles, and leather, providing improved adhesion and durability.

Applications:

- Textile Coatings: BTESE enhances water repellency and durability of textile surfaces.

- Plastic and Leather Treatments: It improves the mechanical properties and resistance to environmental factors such as moisture and UV radiation .

Material Science

In material science, BTESE serves as a precursor for synthesizing mesoporous organosilica materials. Its unique structure allows for the creation of materials with tailored porosity and surface characteristics.

Research Insights:

- Mesoporous Materials: BTESE facilitates the preparation of mesoporous silica with controlled pore sizes, which can be used in catalysis and drug delivery systems due to their high surface area and tunable properties .

- Composite Materials: Incorporating BTESE into composite materials enhances their mechanical strength and thermal stability, making them suitable for advanced engineering applications.

Case Study 1: Hydrogen Purification

A recent study demonstrated that BTESE-derived membranes could effectively separate hydrogen from methane at high temperatures (up to 700 °C). The membranes exhibited high permeance (> 10−6mol m2⋅s⋅Pa ) while maintaining selectivity against larger hydrocarbons. This capability positions BTESE membranes as viable candidates for industrial hydrogen recovery processes .

Case Study 2: Textile Applications

Research conducted on the application of BTESE in textile coatings showed significant improvements in water repellency and stain resistance. The treated textiles maintained their properties after multiple washes, indicating the durability of BTESE as a surface treatment agent .

Eigenschaften

CAS-Nummer |

16068-36-3 |

|---|---|

Molekularformel |

C14H34O6Si2 |

Molekulargewicht |

354.59 g/mol |

IUPAC-Name |

triethoxy(1-triethoxysilylethyl)silane |

InChI |

InChI=1S/C14H34O6Si2/c1-8-15-21(16-9-2,17-10-3)14(7)22(18-11-4,19-12-5)20-13-6/h14H,8-13H2,1-7H3 |

InChI-Schlüssel |

FOQJQXVUMYLJSU-UHFFFAOYSA-N |

SMILES |

CCO[Si](C(C)[Si](OCC)(OCC)OCC)(OCC)OCC |

Kanonische SMILES |

CCO[Si](C(C)[Si](OCC)(OCC)OCC)(OCC)OCC |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.